3,3-diethyl-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3,3-diethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(4-2)9-7-5-6-8-10(9)13-11(12)14/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
JOAHCWIICCHHOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC1=O)CC |
Origin of Product |
United States |
Historical Evolution of Indol 2 One Oxindole Chemistry and Its Relevance
The story of indol-2-one (B1256649) chemistry began in 1866 with the work of Adolf von Baeyer and Knop, who first synthesized the parent oxindole (B195798) scaffold from the reduction of isatin. nih.gov This foundational discovery opened the door to a rich and expanding field of organic chemistry. Oxindoles are not merely synthetic curiosities; they are integral components of a wide array of biologically active natural products and pharmaceutical agents. nih.gov The indole (B1671886) nucleus is a significant structural motif in many natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govrsc.org
The reactivity of the oxindole core is multifaceted, with the C3 position being particularly important. The two acidic protons at the C3 position in the parent oxindole allow for a variety of chemical transformations, including condensation reactions, Michael additions, and reactions with various electrophiles. This reactivity has been extensively exploited to create a diverse range of functionalized oxindole derivatives.
Academic Significance of the 3,3 Disubstituted Indol 2 One Core, Specifically 3,3 Diethyl 2,3 Dihydro 1h Indol 2 One, in Synthetic Methodology
The development of synthetic methods to create 3,3-disubstituted indol-2-ones, such as 3,3-diethyl-2,3-dihydro-1H-indol-2-one, is of considerable academic interest. The introduction of two substituents at the C3 position creates a quaternary carbon center, a structural motif that can be challenging to construct but is often crucial for biological activity. acs.org The synthesis of oxindoles with C3 all-carbon quaternary stereocenters is a significant area of research. nih.gov
Several synthetic strategies have been developed for the synthesis of 3,3-disubstituted oxindoles. These can be broadly categorized into two main approaches: the functionalization of a pre-existing oxindole (B195798) core and the construction of the oxindole ring from acyclic precursors.
The direct alkylation of oxindoles or 3-monosubstituted oxindoles is a common method for the synthesis of 3,3-dialkyloxindoles. researchgate.net This typically involves the use of a strong base to deprotonate the C3 position, followed by the addition of an alkylating agent. However, controlling the regioselectivity of the alkylation (C-alkylation vs. N-alkylation) can be a challenge. researchgate.net
More recently, transition metal-catalyzed methods have emerged as powerful tools for the synthesis of 3,3-disubstituted oxindoles. For example, palladium-catalyzed intramolecular α-arylation of amides has been successfully employed to construct the oxindole core. rsc.org Additionally, copper-catalyzed oxidative cyclization reactions represent a modern approach to the synthesis of 3,3-dialkyloxindoles. researchgate.net
The following table summarizes some of the general methods that can be applied to the synthesis of this compound and other 3,3-dialkyloxindoles.
| Synthetic Method | General Reaction | Key Features |
| Base-mediated Dialkylation | Oxindole is treated with a strong base (e.g., NaH, LDA) followed by the sequential addition of two equivalents of an ethyl halide. | A traditional and straightforward method, though control of N-alkylation can be an issue. |
| Phase-Transfer Catalysis | Alkylation is carried out in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the deprotonated oxindole and the alkylating agent. | Offers milder reaction conditions and can improve yields and selectivity. |
| Transition Metal-Catalyzed Cyclization | An appropriately substituted N-alkenylaniline undergoes intramolecular cyclization catalyzed by a transition metal complex (e.g., palladium, copper). | Provides a convergent approach to the oxindole core and allows for the introduction of diverse substituents. |
| Radical-initiated Alkylation/Cyclization | N-arylacrylamides react with a source of ethyl radicals, followed by an intramolecular cyclization to form the 3,3-disubstituted oxindole. | A modern approach that can tolerate a wide range of functional groups. thieme-connect.com |
Overview of Current Research Trajectories and Challenges Pertaining to 3,3 Diethyl 2,3 Dihydro 1h Indol 2 One
Classical and Established Routes to 3,3-Disubstituted Oxindoles Precursors to this compound
Traditional methods for synthesizing 3,3-disubstituted oxindoles, including the diethyl variant, typically rely on a two-step approach: formation of the core oxindole (2,3-dihydro-1H-indol-2-one) ring, followed by functionalization at the C3 position. These established routes have been fundamental in providing access to this class of compounds.
The construction of the foundational oxindole ring system is a critical first step in many classical syntheses. Various cyclization strategies have been developed over the years to form this bicyclic lactam. These methods often involve the intramolecular cyclization of substituted anilines or related precursors.
One of the most common approaches involves the cyclization of α-haloacetanilides, such as 2-chloro-N-phenylacetamide, often promoted by a Lewis acid like aluminum chloride in a Friedel-Crafts type reaction. Another well-known method is the Brunner synthesis, which involves the reaction of N-acyl-N-arylhydrazines with a strong base. While numerous methods exist for indole (B1671886) synthesis, such as the Fischer, Batcho-Leimgruber, and Heck syntheses, their direct application to form the oxindole core can be adapted. nih.govrsc.orgmdpi.com For instance, palladium-catalyzed reductive cyclization of dinitro compounds can be employed to form indole ring systems. nih.gov The synthesis of the core is often the precursor step to subsequent alkylation to achieve the desired 3,3-disubstitution. nih.gov
Once the oxindole core is formed, the introduction of two ethyl groups at the C3 position is typically achieved through alkylation. This process involves the deprotonation of the C3 position with a suitable base to form an enolate, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide.
The direct and selective C3 alkylation of oxindoles can be challenging. nih.govcardiff.ac.uk The reaction with simple alkyl halides is often not synthetically useful, as it can lead to mixtures of products. nih.gov For instance, monoalkylation can be followed by a second alkylation to install the second ethyl group. However, controlling the reaction to prevent N-alkylation and to ensure dialkylation occurs efficiently can be difficult. nih.govresearchgate.net The use of a strong base is necessary to generate the C3-enolate, and careful control of stoichiometry and reaction conditions is required to achieve the desired 3,3-diethyloxindole product in good yield. researchgate.net Challenges include the potential for over-alkylation or side reactions if the conditions are not optimized. nih.gov
| Precursor | Reagent | Base | Conditions | Product | Yield | Ref |
| Oxindole | Ethyl Iodide | Strong Base (e.g., NaH, LDA) | Stepwise Alkylation | This compound | Moderate | nih.govresearchgate.net |
| 3-Ethyloxindole | Ethyl Bromide | Strong Base (e.g., NaH, LDA) | Second Alkylation | This compound | Moderate to Good | researchgate.net |
Modern Catalytic Approaches to this compound Synthesis
To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and sustainable catalytic approaches. These methods often allow for the direct construction of the 3,3-disubstituted oxindole core or provide highly selective routes for C3-functionalization.
Transition metals, particularly palladium, copper, and nickel, have emerged as powerful catalysts for the synthesis of complex heterocyclic structures, including 3,3-disubstituted oxindoles. researchgate.net These methods include cross-coupling reactions, C-H activation/functionalization, and domino or cascade reactions.
For example, nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions enable the synthesis of 3,3-disubstituted oxindoles from readily available starting materials. organic-chemistry.org This approach allows for the introduction of one of the C3 substituents via the Heck cyclization and the second via a subsequent Suzuki coupling, offering a modular route to asymmetrically substituted oxindoles. Palladium-catalyzed processes, such as the α-arylation of imines or tandem addition/cyclization reactions, have also been extensively developed for indole and oxindole synthesis. mdpi.com Copper-catalyzed C-H, Ar-H coupling of anilides provides a direct route to 3,3-disubstituted oxindoles using atmospheric oxygen as a sustainable oxidant. organic-chemistry.org Molybdenum-catalyzed asymmetric allylic alkylation has also been shown to be effective for creating chiral quaternary centers at the 3-position of the oxindole. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Key Features | Ref |
| Ni-catalyst | Domino Heck/Suzuki Coupling | Acrylamides, Aryl halides | Forms quaternary all-carbon centers | organic-chemistry.org |
| Cu(OAc)₂·H₂O | C-H/Ar-H Coupling | Anilides | Uses O₂ as oxidant, no base needed | organic-chemistry.org |
| Pd(OAc)₂/Ligand | Oxidative Annulation | N-Ts-anilines, Styrenes | Forms 3-arylindoles primarily | mdpi.com |
| Mo-catalyst/Chiral Ligand | Asymmetric Allylic Alkylation | 3-Alkyloxindoles, Allylic electrophiles | High regio-, diastereo-, and enantioselectivity | nih.gov |
In recent years, organocatalysis has become a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. These reactions are often milder and more environmentally friendly. For the synthesis of 3,3-disubstituted oxindoles, organocatalytic approaches can facilitate the construction of the quaternary C3-center with high efficiency and enantioselectivity.
One notable metal-free approach is the direct C3 alkylation of oxindoles catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govacs.org This method utilizes the ability of the borane (B79455) to mediate the heterolytic cleavage of C-H bonds in amine-based alkylating agents, providing a complementary strategy to existing methods. cardiff.ac.ukacs.org This avoids common side reactions like N-methylation and dialkylation issues seen in traditional methods. nih.gov Additionally, iodine has been used as an "oxidant" in cross-dehydrogenative coupling reactions to synthesize 3,3-disubstituted 2-oxindoles under metal-free conditions. organic-chemistry.org These reactions may proceed through a transiently stable iodinated intermediate. organic-chemistry.org
| Catalyst/Promoter | Reaction Type | Substrates | Key Advantages | Ref |
| B(C₆F₅)₃ | Direct C3 Alkylation | Oxindoles, Amine-based alkylating agents | Metal-free, avoids N-alkylation and dialkylation | nih.govcardiff.ac.ukacs.org |
| Iodine | Cross-Dehydrogenative Coupling | Anilides | Metal-free, mild conditions | organic-chemistry.org |
| L-proline | Three-component reaction | 2-hydroxybenzaldehyde, dimedone, indole | Aqueous micellar conditions, one-pot synthesis | researchgate.net |
Photoredox and electrochemical catalysis represent cutting-edge strategies in organic synthesis, harnessing light or electrical energy to drive chemical transformations under mild conditions. beilstein-journals.org These methods enable the generation of radical intermediates, opening up new reaction pathways for the construction of complex molecules.
Electrochemical methods have been successfully applied to the direct C-H functionalization of oxindoles to create unsymmetrical 3,3-disubstituted derivatives. chemistryviews.org Using a simple undivided cell with graphite (B72142) electrodes, this approach avoids the need for stoichiometric chemical oxidants, making it an environmentally friendly option. The reaction likely proceeds through the formation of a radical cation or a dication intermediate at the anode. chemistryviews.org
Photoredox catalysis has also been employed in the synthesis of the broader indole and oxindole families. For example, visible-light-induced semiheterogeneous synthesis of related 3-substituted indolin-2-ones has been achieved using FeTiO₃ as a photocatalyst. organic-chemistry.org A mild photoredox version of the classic Fischer indole synthesis has also been developed, addressing the limitations of harsh conditions often required in the traditional method. thieme.de While a direct photoredox or electrochemical synthesis specifically for this compound is not prominently documented, these emerging technologies offer a promising future direction for the synthesis of such compounds. mdpi.comnih.gov
| Method | Key Features | Mechanism | Potential Application | Ref |
| Electrosynthesis | Direct C-H functionalization, oxidant-free | Anodic oxidation to form radical cation/dication | Synthesis of unsymmetrical 3,3-disubstituted oxindoles | chemistryviews.org |
| Photoredox Catalysis | Mild reaction conditions, uses visible light | Single electron transfer (SET) processes | Fischer indole synthesis, synthesis of functionalized oxindoles | organic-chemistry.orgthieme.de |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of oxindole derivatives aims to create safer, more efficient, and environmentally benign processes. sjp.ac.lkresearchgate.net These principles encourage the use of less hazardous materials, alternative energy sources, and reaction conditions that minimize waste. jddhs.comyoutube.comnih.gov
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives or eliminate them entirely. jddhs.com For the synthesis of the 3,3-disubstituted oxindole scaffold, several environmentally benign approaches have been developed.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Catalyst-free reactions in water have been successfully employed for the synthesis of 3-substituted-3-hydroxy-2-oxindoles from isatins. sjp.ac.lkresearchgate.net Lipase-catalyzed one-pot tandem reactions have also been developed for the synthesis of spirooxindoles in aqueous media, demonstrating the viability of biocatalysis in green oxindole synthesis. mdpi.com The use of an ethanol-water mixture has also been reported as an inexpensive and non-toxic solvent system for preparing spirooxindole derivatives. sjp.ac.lk
Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent altogether is a key goal of green chemistry. jddhs.com Solvent-free, microwave-assisted Knoevenagel condensation of oxindoles with aromatic aldehydes has been shown to be a simple and efficient green approach for producing 3-alkenyl oxindole derivatives. ajgreenchem.com Microwave irradiation often leads to shorter reaction times and can enhance reaction efficiency, contributing to a more sustainable process. sjp.ac.lk Microwave heating has also been used in the synthesis of 3,3-disubstituted oxindoles from isatins and formaldehyde (B43269) in the presence of a mild base. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional synthesis by using electricity to drive reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. chemistryviews.org A general electrochemical method for the direct C–H functionalization of unsymmetrical 3,3-disubstituted oxindoles has been developed using a simple undivided cell with graphite electrodes, providing an environmentally friendly pathway to this class of compounds under mild conditions. chemistryviews.org
While these green methodologies have been primarily demonstrated for other oxindole derivatives, they represent promising strategies that could be adapted for the synthesis of this compound.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and cycloadditions, are preferred as they generate minimal waste. nih.gov
The synthesis of 3,3-disubstituted oxindoles can be achieved through various routes, each with a different theoretical atom economy. For instance, a transition-metal-free method for preparing 3,3-disubstituted oxindoles via a polar–radical crossover of ketene-derived amide enolates in a formal [3+2] cycloaddition is an example of an efficient construction of the oxindole core. nih.gov Similarly, one-pot, three-component reactions based on sequential Knoevenagel condensation/Michael addition offer high atom economy for the synthesis of 3,3'-disubstituted oxindoles. rsc.org
A common method for synthesizing this compound involves the sequential alkylation of an oxindole precursor. The atom economy of such a process can be analyzed to assess its efficiency.
Interactive Data Table: Theoretical Atom Economy for the Synthesis of this compound via Diethylation
This table provides a theoretical calculation for a two-step diethylation of oxindole using ethyl iodide and a base like sodium hydride.
| Step | Reactants | Formula | Molar Mass ( g/mol ) | Desired Product | Formula | Molar Mass ( g/mol ) | Byproducts | % Atom Economy |
| 1. Ethylation | Oxindole + Ethyl Iodide + NaH | C₈H₇NO + C₂H₅I + NaH | 133.15 + 155.97 + 24.00 | 3-ethyl-1H-indol-2(3H)-one | C₁₀H₁₁NO | 161.20 | NaI + H₂ | 51.4% |
| 2. Ethylation | 3-ethyl-1H-indol-2(3H)-one + C₂H₅I + NaH | C₁₀H₁₁NO + C₂H₅I + NaH | 161.20 + 155.97 + 24.00 | This compound | C₁₂H₁₅NO | 189.25 | NaI + H₂ | 55.5% |
| Overall | Oxindole + 2(C₂H₅I) + 2(NaH) | C₈H₇NO + 2(C₂H₅I) + 2(NaH) | 133.15 + 2(155.97) + 2(24.00) | This compound | C₁₂H₁₅NO | 189.25 | 2(NaI) + 2(H₂) | 42.7% |
Calculation: % Atom Economy = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100
This analysis highlights that substitution reactions often have lower atom economy due to the generation of stoichiometric byproducts. primescholars.com In contrast, synthetic strategies that involve addition or rearrangement reactions, such as the palladium-catalyzed addition of oxindole nucleophiles to allenes, are inherently more atom-economical as they incorporate all or most of the atoms from the reactants into the final product. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The target molecule, this compound, is achiral because the C-3 position is a quaternary carbon atom bearing two identical ethyl groups. Therefore, enantioselective synthesis is not directly applicable to this specific compound. However, stereoselective methods are highly relevant for the synthesis of its chiral analogues, where the two substituents at the C-3 position are different (e.g., 3-ethyl-3-methyl-oxindole), creating an all-carbon quaternary stereocenter. The construction of such stereocenters is a significant challenge in organic synthesis. rsc.org
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral 3,3-disubstituted oxindoles. nih.gov Various catalytic systems have been developed to achieve high levels of stereocontrol.
Metal Catalysis: Transition metals like palladium, molybdenum, and copper are frequently used in asymmetric allylic alkylation (AAA) reactions to create chiral quaternary centers at the C-3 position of oxindoles. nih.govnih.gov Molybdenum-catalyzed AAA of 3-alkyloxindoles has been shown to produce products with excellent yields and enantioselectivities. nih.govnih.gov Copper-catalyzed asymmetric propargylation also provides a direct route to chiral C3-tetrasubstituted oxindoles. rsc.org Catalytic enantioselective stereoablative alkylation of 3-halooxindoles using copper catalysts is another effective method. nih.gov
Organocatalysis: Non-metal, small organic molecules can also catalyze enantioselective transformations. A Lewis base-catalyzed asymmetric allylic alkylation has been developed as an electrophilic pathway to access oxindoles with C3-quaternary stereocenters. acs.org N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective synthesis of spirooxindole δ-lactones, which can be converted into acyclic 3,3'-disubstituted oxindole derivatives. rsc.org
These catalytic methods are crucial for producing optically active analogues of this compound, which are valuable for pharmaceutical and biological studies.
Interactive Data Table: Examples of Asymmetric Catalysis for Chiral 3,3-Disubstituted Oxindole Synthesis
| Catalyst Type | Catalyst/Ligand | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) |
| Metal | Molybdenum Complex | Asymmetric Allylic Alkylation | 3-alkyl-3-allyloxindoles | Good to Excellent | Good to Excellent |
| Metal | Copper/Chiral Ligand | Asymmetric Propargylation | C3-tetrasubstituted oxindoles | Up to 99% | Up to 98% |
| Organocatalyst | N-heterocyclic Carbene | Spiroannulation | Spirooxindole δ-lactones | Moderate to Excellent | Moderate to Excellent |
| Metal | Phosphine Oxide/Iridium | Staudinger–aza-Wittig | Chiral Quaternary Oxindoles | Good | Excellent |
Diastereoselective synthesis is employed when creating molecules with multiple stereocenters, controlling their relative spatial arrangement. For oxindole analogues, this is relevant when a new stereocenter is introduced adjacent to an existing one or when using chiral auxiliaries to direct the formation of a new stereocenter.
Diastereoselective approaches have been developed for 3,3-disubstituted oxindoles using atropisomeric N-aryl oxindoles as chiral scaffolds. nih.gov Transformations including nucleophilic addition, alkylation, and cycloaddition on these common, axially chiral intermediates have yielded various oxindole structures with high diastereoselectivities (up to >95:5). nih.gov Another approach involves the diastereoselective nucleophilic substitution of racemic N-aryl-3-chlorooxindoles, which proceeds through a chiral ortho-azaxylylene intermediate to form 3-alkyl-3-aryloxindole derivatives with high diastereomeric ratios. thieme-connect.de Furthermore, molybdenum-catalyzed asymmetric allylic alkylation can create vicinal quaternary-tertiary stereogenic centers with high regio-, diastereo-, and enantioselectivity. nih.gov These methods are instrumental in synthesizing structurally complex and stereochemically defined analogues related to this compound. nih.gov
Mechanistic Investigations of Electrophilic and Nucleophilic Transformations of the this compound Scaffold
The reactivity of the this compound scaffold is dictated by the electronic properties of the bicyclic system. The indole nucleus is generally an electron-rich aromatic system, making it prone to electrophilic substitution. However, in the 2-oxindole scaffold, the presence of the electron-withdrawing carbonyl group at the C2 position deactivates the aromatic ring towards electrophilic attack compared to a standard indole. Electrophilic aromatic substitution (EAS), when it occurs, is directed to the positions para (C5) and ortho (C7) to the activating amino group, with the C5 position often being favored. The reaction proceeds via a standard EAS mechanism involving the formation of a resonance-stabilized cationic intermediate (a sigma complex). The diethyl groups at C3 exert a minor electronic donating effect but primarily introduce significant steric hindrance, which can influence the regioselectivity of incoming electrophiles.
Nucleophilic reactions can occur at several sites. The nitrogen atom of the lactam is weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion can then participate in N-alkylation or N-acylation reactions. The aromatic ring itself, being relatively electron-rich, is generally not susceptible to nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups, such as a nitro group, on the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com In the absence of such activating groups, SNAr reactions on the benzene ring of this compound are not typically observed.
Transformations at the Quaternary C3 Position of this compound
The C3 position is a fully substituted quaternary center, which makes direct functionalization at this carbon atom challenging. Transformations involving this position typically rely on skeletal rearrangements or reactions on the adjacent ethyl substituents.
Functionalization and Derivatization Strategies at C3
Direct functionalization of the quaternary C3 carbon is synthetically difficult due to the absence of a leaving group or a C-H bond. Therefore, strategies often focus on the synthesis of the oxindole ring with the desired C3 substituents already in place. While methods exist for the oxidative functionalization of oxindoles possessing C3-protons to introduce groups like azides, these are not applicable to the 3,3-diethyl scaffold. nih.gov Derivatization must therefore target the ethyl groups themselves, which could potentially be achieved through radical-mediated processes (see section 3.5).
Rearrangement Reactions Involving the this compound Skeleton (e.g., Beckmann rearrangement on oximes)
Skeletal rearrangements provide a powerful method for modifying the core structure. A prime example is the Beckmann rearrangement, which can be applied to the oxime derivative of this compound. wikipedia.orgorganic-chemistry.org The reaction begins with the conversion of the C2-carbonyl group to its corresponding oxime using hydroxylamine. masterorganicchemistry.com Subsequent treatment of the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride promotes a rearrangement. wikipedia.org
The mechanism involves protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group positioned anti to the leaving group. In the case of the 3,3-diethyloxindole oxime, the migrating group is the C3 quaternary carbon as part of the C2-C3 bond. This migration leads to the formation of a nitrilium ion intermediate, which is then attacked by water. The resulting product is a ring-expanded 1,3,4,4-tetraethyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one derivative. This transformation effectively converts the five-membered pyrrolidinone ring into a seven-membered diazepinone ring. wikipedia.orgillinois.edu
Table 1: Hypothetical Beckmann Rearrangement of this compound Oxime
| Step | Reactant | Reagents | Intermediate/Product | Ring System |
|---|---|---|---|---|
| 1 | This compound | NH₂OH·HCl, Base | This compound oxime | Oxindole |
| 2 | This compound oxime | H₂SO₄ (or PPA) | Nitrilium ion intermediate | Ring-opened |
| 3 | Nitrilium ion intermediate | H₂O | 1,3,4,4-Tetraethyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one | Benzodiazepinone |
Reactivity of the Carbonyl Group in this compound
The C2-carbonyl group in this compound is part of a lactam (a cyclic amide). Due to resonance delocalization of the nitrogen lone pair onto the carbonyl carbon, the electrophilicity of this carbon is reduced compared to that of a typical ketone. libretexts.org Nevertheless, it remains a key site for chemical transformations.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl completely to a methylene (B1212753) (CH₂) group. This reaction converts this compound into 3,3-diethyl-2,3-dihydro-1H-indole (3,3-diethylindoline). acs.org Milder reducing agents or different reaction conditions using borohydrides can also achieve this transformation. nih.gov
The carbonyl group can also react with strong nucleophiles like Grignard reagents, although the reaction can be less straightforward than with ketones. Other transformations include conversion to the corresponding thiocarbonyl (a thiolactam) using reagents like Lawesson's reagent, or its use as a protecting group by forming a dithiolane with 1,2-ethanedithiol (B43112) under acidic conditions. organic-chemistry.org
Oxidative and Reductive Transformations of this compound Derivatives
Reductive transformations primarily target the C2-carbonyl group, as detailed above. The complete reduction of the lactam functionality is a key reaction, yielding the corresponding indoline (B122111) derivative. This process is crucial for accessing a different class of compounds from the oxindole precursor.
Table 2: Reduction of this compound
| Reactant | Reagent | Product | Transformation |
|---|---|---|---|
| This compound | LiAlH₄ or BH₃ | 3,3-diethyl-2,3-dihydro-1H-indole | C=O → CH₂ |
Oxidative transformations of the 3,3-diethyloxindole scaffold are less common. The aromatic ring is relatively deactivated and thus resistant to oxidation. However, the corresponding reduced product, 3,3-diethylindoline, can be sensitive to air oxidation, which can revert it back to the thermodynamically stable 2-oxindole. nih.gov This highlights the stability of the oxindole core. Specific oxidation of the ethyl groups would likely require targeted reagents, possibly involving radical pathways.
Radical Reactions and Their Role in this compound Chemistry
Radical reactions offer a pathway to functionalize positions that are unreactive towards ionic chemistry, such as the alkyl side chains. The ethyl groups at the C3 position contain benzylic-like C-H bonds that can be susceptible to radical abstraction.
While studies directly on this compound are limited, research on the closely related 2,3-diethyl-1-(phenylsulfonyl)indole provides valuable insight. Treatment of this compound with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide leads to benzylic bromination on the ethyl groups. mdpi.com A similar reactivity pattern can be anticipated for the oxindole derivative. A radical generated at the benzylic position of one of the C3-ethyl groups could be trapped by various radical acceptors, allowing for C-C or C-heteroatom bond formation. This strategy represents a potential route for the derivatization at the C3 side chains of the this compound molecule.
Advanced Structural Elucidation and Spectroscopic Characterization of 3,3 Diethyl 2,3 Dihydro 1h Indol 2 One
X-ray Crystallography for Detailed Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography provides definitive proof of structure by mapping atomic positions in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for 3,3-diethyl-2,3-dihydro-1H-indol-2-one is not widely published, analysis of closely related oxindole (B195798) derivatives allows for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.net
The core oxindole ring system is expected to be nearly planar. nih.govnih.gov In the crystal lattice, molecules of this compound would likely be organized through a network of intermolecular interactions. A primary interaction is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.govresearchgate.net This interaction typically leads to the formation of centrosymmetric dimers or extended chains, which are common motifs in the crystal packing of oxindoles. nih.govresearchgate.net
| Parameter | Expected Value Range | Description |
| Space Group | Monoclinic (e.g., P2₁/c) or Triclinic (P-1) | These are common space groups for oxindole derivatives. researchgate.netnih.gov |
| N-H···O Bond Length | 2.8 - 3.0 Å | Characteristic distance for intermolecular hydrogen bonds in lactams. researchgate.net |
| π–π Stacking Distance | 3.4 - 3.8 Å | Typical distance between parallel aromatic rings. researchgate.net |
| C=O Bond Length | ~1.23 Å | Standard double bond length for a lactam carbonyl group. |
| N-C(O) Bond Length | ~1.35 Å | Typical amide bond length within the five-membered ring. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignments
High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. auremn.org.br For this compound, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments.
In the ¹H NMR spectrum, the ethyl groups at the C3 position would give rise to a characteristic triplet for the six methyl protons (–CH₃) and a quartet for the four methylene (B1212753) protons (–CH₂–). The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the downfield region (typically 7.0-7.8 ppm). The amide proton (N-H) would be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon (C=O) would have the most downfield chemical shift (around 180 ppm). The quaternary C3 carbon, substituted with two ethyl groups, would appear around 50-60 ppm. The methylene and methyl carbons of the ethyl groups would have signals in the aliphatic region, while the aromatic carbons would resonate between 110 and 140 ppm.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| N-H | 8.0 - 9.5 | - | broad singlet |
| Aromatic C-H | 7.0 - 7.8 | 110 - 130 | multiplets |
| Aromatic Quaternary C | - | 125 - 145 | singlet |
| C=O | - | ~180 | singlet |
| C3 | - | 50 - 60 | singlet |
| -CH₂- (ethyl) | 1.8 - 2.2 | 25 - 35 | quartet |
| -CH₃ (ethyl) | 0.8 - 1.2 | 8 - 12 | triplet |
Two-dimensional (2D) NMR experiments are essential for making unambiguous assignments of ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. emerypharma.com For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl groups, confirming their direct connectivity. Cross-peaks would also be seen between adjacent aromatic protons, allowing for their specific assignment. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). wikipedia.org This would allow for the definitive assignment of each protonated carbon, for example, linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). youtube.com It is particularly powerful for identifying quaternary carbons. For instance, correlations would be expected from the methylene protons of the ethyl groups to the quaternary C3 carbon and the carbonyl C2 carbon, confirming the substitution pattern at C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY could reveal the spatial proximity of the ethyl group protons to specific protons on the aromatic ring, providing insights into the preferred conformation of the molecule in solution. mdpi.com
| 2D NMR Experiment | Key Expected Correlations | Information Gained |
| COSY | -CH₂- ↔ -CH₃ (ethyl) Aromatic H ↔ Adjacent Aromatic H | Confirms ethyl group structure and aromatic substitution pattern. emerypharma.com |
| HSQC/HMQC | -CH₂- (¹H) ↔ -CH₂- (¹³C) -CH₃ (¹H) ↔ -CH₃ (¹³C) Aromatic H ↔ Aromatic C | Assigns each protonated carbon atom. wikipedia.org |
| HMBC | -CH₂- (¹H) ↔ C3 (quaternary) -CH₂- (¹H) ↔ C2 (carbonyl) Aromatic H ↔ Quaternary Aromatic C | Confirms C3 substitution and overall carbon skeleton. emerypharma.com |
| NOESY | Ethyl H ↔ Aromatic H | Provides information on 3D structure and conformation in solution. mdpi.com |
Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale. For this compound, several potential intramolecular processes could be investigated.
One such process is keto-enol tautomerism, where a proton could migrate from the C3 carbon to the carbonyl oxygen. However, for oxindole systems, the keto tautomer is overwhelmingly favored, and the enol form is generally not observed under normal conditions. nist.gov A more relevant process is amide tautomerism, involving the N-H proton. researchgate.net
Variable-temperature (VT) NMR experiments could be employed to study restricted rotation. At low temperatures, the rotation of the ethyl groups might become slow enough on the NMR timescale to cause broadening or splitting of the methylene proton signals if the two protons become diastereotopic. Similarly, VT-NMR could probe the energy barrier for rotation around the C-N amide bond, although this is typically high for lactams. The absence of significant changes in the NMR spectrum over a wide temperature range would indicate that the molecule is conformationally rigid or that any dynamic processes are too fast or too slow to be observed. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com These two techniques are often complementary. spectroscopyonline.com
For this compound, the FT-IR spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the lactam ring, typically found in the 1700-1750 cm⁻¹ region. scialert.net Another key feature would be the N-H stretching vibration, appearing as a medium-to-strong band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups would be observed in the 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹ regions, respectively. nih.gov
The Raman spectrum would also show these vibrations, but with different relative intensities. Non-polar bonds, such as the C-C bonds of the aromatic ring, tend to produce strong Raman signals, making it a useful technique for characterizing the core skeleton of the molecule. surfacesciencewestern.com
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 (Medium, Broad) | 3200 - 3400 (Weak) |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aliphatic C-H | Stretch | 2850 - 2970 (Strong) | 2850 - 2970 (Strong) |
| C=O (Amide I) | Stretch | 1700 - 1750 (Very Strong) | 1700 - 1750 (Medium) |
| Aromatic C=C | Stretch | 1450 - 1600 (Multiple, Medium) | 1450 - 1600 (Strong) |
| N-H | Bend (Amide II) | 1510 - 1570 (Medium) | Weak/Absent |
| C-N | Stretch | 1200 - 1350 (Medium) | 1200 - 1350 (Medium) |
Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis (beyond simple molecular weight confirmation)
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide not only the exact molecular weight but also crucial information about the molecule's structure through analysis of its fragmentation patterns. nih.gov
For this compound (C₁₂H₁₅NO, MW = 189.25 g/mol ), HRMS would confirm the elemental composition by providing a mass measurement with high accuracy. Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z = 189.
The fragmentation of this molecular ion is predictable based on the structure. A primary and highly favorable fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) via alpha-cleavage, resulting in a stable, resonance-delocalized cation at m/z = 160. libretexts.org This would likely be the base peak in the spectrum. Another common fragmentation for oxindoles is the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the lactam ring. scirp.org This could occur from the molecular ion to give a fragment at m/z = 161, or from the [M-29]⁺ fragment to give a fragment at m/z = 132. Further fragmentation of the aromatic ring structure would lead to smaller ions. MS/MS experiments, involving the isolation and further fragmentation of a specific ion, can be used to confirm these proposed pathways. nih.gov
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 189 | [C₁₂H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [M - C₂H₅]⁺ | Loss of an ethyl radical from C3. |
| 161 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion. |
| 132 | [M - C₂H₅ - CO]⁺ | Loss of carbon monoxide from the [M-C₂H₅]⁺ fragment. |
| 117 | [C₈H₇N]⁺ | Further fragmentation, potentially loss of C₂H₃ from m/z 160. |
Chiroptical Spectroscopy (CD, ORD) for Enantiomerically Pure this compound Derivatives
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. It is important to note that this compound is an achiral molecule, as the C3 carbon is substituted with two identical ethyl groups, and there is a plane of symmetry. Therefore, the parent compound itself will not exhibit any CD or ORD signal.
However, these techniques would be indispensable for the analysis of enantiomerically pure derivatives of this compound. If one of the ethyl groups at the C3 position were replaced by a different substituent (e.g., a methyl or phenyl group), the C3 carbon would become a stereocenter, and the molecule would exist as a pair of enantiomers.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral derivative would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenter and the conformation of the molecule. nih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy: This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers would produce mirror-image ORD curves. rsc.org
For a hypothetical chiral derivative, chiroptical spectroscopy could be used to:
Confirm the enantiomeric purity of a sample. nih.gov
Assign the absolute configuration of the stereocenter by comparing the experimental spectrum to spectra of known compounds or to theoretical predictions from quantum chemical calculations.
Study conformational changes that affect the chiral environment of the chromophores.
Thus, while not applicable to the parent compound, CD and ORD are powerful prospective tools for the stereochemical elucidation of any chiral analogues derived from the this compound scaffold. researchgate.net
Applications of 3,3 Diethyl 2,3 Dihydro 1h Indol 2 One As a Chemical Scaffold and Synthon
Strategic Use in the Synthesis of Complex Organic Molecules
The 3,3-disubstituted oxindole (B195798) framework is a cornerstone in the synthesis of intricate molecular architectures, particularly spirooxindoles. Spirooxindoles are a class of compounds where the C3 carbon of the oxindole ring is part of a second ring system, creating a spirocyclic junction. These structures are prevalent in many natural products and pharmaceutically active compounds. nih.gov
The strategic importance of 3,3-diethyl-2,3-dihydro-1H-indol-2-one lies in its utility as a precursor in cycloaddition reactions, most notably [3+2] cycloadditions. rsc.orgresearchgate.net In these reactions, the oxindole moiety can be part of a three-atom component that reacts with a two-atom component (a dipolarophile) to form a new five-membered ring fused at the C3 position.
A common approach involves the reaction of isatins (the oxidized form of oxindoles) with amino acids to generate an azomethine ylide in situ. This 1,3-dipole then reacts with a dipolarophile. The resulting spirooxindole-pyrrolidine derivatives are highly functionalized and can be constructed with a high degree of stereocontrol. nih.gov The diethyl groups at the C3 position are crucial as they remain intact throughout the transformation, providing a stable, sterically defined anchor point in the final product. This allows for the precise construction of complex, three-dimensional molecules. rsc.org
The synthesis of these complex structures is often highly diastereoselective, meaning that one stereoisomer is preferentially formed. researchgate.net This selectivity is critical in medicinal chemistry, where the specific three-dimensional arrangement of atoms determines a molecule's biological activity.
| Reactant 1 (Isatin Derivative) | Reactant 2 (Amino Acid) | Reactant 3 (Dipolarophile) | Reaction Type | Product Class | Key Feature |
| N-substituted Isatin | Sarcosine | (E)-Chalcone | [3+2] Cycloaddition | Spirooxindole-pyrrolidine | Formation of multiple stereocenters in one step |
| Isatin | Proline | Maleimide | [3+2] Cycloaddition | Spirooxindole-pyrrolizidine | High diastereoselectivity |
| 5-Bromo-isatin | Thioproline | Acrylonitrile | [3+2] Cycloaddition | Functionalized Spirooxindole | Introduction of diverse functional groups |
Development of Advanced Materials Incorporating the this compound Motif
While the broader indole (B1671886) and oxindole scaffolds are explored for applications in materials science, specific research detailing the incorporation of the this compound motif into advanced materials is not extensively documented in publicly available literature. The following sections describe potential areas where this motif could be relevant based on the properties of the general oxindole class.
Indole and its derivatives have been investigated for their electronic properties and incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices. However, specific studies focusing on materials derived from this compound are limited.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Host-guest chemistry, a central concept in this field, focuses on the binding of a smaller "guest" molecule within a larger "host" molecule. nih.govmdpi.com While macrocycles like cyclodextrins and calixarenes are common hosts, there is potential for indole-based structures to participate in such interactions. nih.gov Currently, there is a lack of specific published research on the use of this compound in supramolecular assemblies or as a component in host-guest systems.
Role as a Ligand or Precursor in Catalysis
The design of ligands is crucial for the advancement of transition metal catalysis. nih.govnih.gov Indole-containing molecules have been successfully used to create ligands for various catalytic reactions, including palladium-catalyzed cross-coupling reactions. mdpi.com These ligands coordinate to a metal center, influencing its reactivity and selectivity. However, the direct application of this compound itself as a ligand or as a direct precursor for a catalyst is not a well-documented area in the available scientific literature. The focus has generally been on other types of functionalized indole scaffolds.
Future Directions and Emerging Research Avenues for 3,3 Diethyl 2,3 Dihydro 1h Indol 2 One Chemistry
Innovations in Sustainable and Scalable Synthesis of 3,3-diethyl-2,3-dihydro-1H-indol-2-one
Future synthetic strategies for this compound are increasingly focused on the principles of green chemistry, emphasizing sustainability and scalability. Key areas of innovation include the development of continuous-flow processes and the use of eco-friendly catalytic systems.
Continuous-flow synthesis offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater reproducibility. A novel, metal-free flow process for constructing heterocyclic rings, such as the 1,2,4-triazole (B32235) ring, highlights the potential of this technology. rsc.org This approach is atom-economical, highly selective, and avoids chromatographic purification, making it environmentally benign. rsc.org Applying similar one-pot flow conditions to the synthesis of the oxindole (B195798) core could lead to a more efficient and sustainable production of this compound.
Furthermore, the use of recyclable, heterogeneous catalysts is a promising avenue. For instance, tungstic acid has been employed as a low-cost and recoverable catalyst for the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives. researchgate.net This method features mild conditions and simple work-up procedures. researchgate.net The development of similar solid acid catalysts for the synthesis of this compound could significantly reduce waste and improve the economic feasibility of large-scale production. The exploration of solvent-free reaction conditions, as demonstrated in the Biginelli condensation catalyzed by Brønsted acidic ionic liquids, also represents a key strategy for greener synthesis. nih.gov
| Synthesis Strategy | Key Advantages | Relevant Catalyst/Condition | Potential Application |
| Continuous-Flow Synthesis | Enhanced safety, high selectivity, atom economy, no chromatography | Metal-free, one-pot conditions | Scalable, environmentally benign production of the oxindole core. rsc.org |
| Heterogeneous Catalysis | Catalyst recyclability, mild conditions, simple work-up | Tungstic acid | Sustainable synthesis of indol-2-one (B1256649) derivatives. researchgate.net |
| Solvent-Free Conditions | Reduced organic solvent use, environmental benefits | Brønsted acidic ionic liquids | Green synthesis via multicomponent reactions. nih.gov |
Exploration of Unconventional Reactivity and Novel Transformations of the this compound Nucleus
Beyond established synthetic routes, future research will delve into the unconventional reactivity of the this compound nucleus to forge novel molecular architectures. The core structure, while generally stable, possesses latent reactivity that can be harnessed for new transformations.
A significant area of exploration involves leveraging the electrophilic character of the oxindole core, particularly when activated by electron-withdrawing groups. While the electron-rich nature of indole (B1671886) is well-studied, the electrophilic reactivity of derivatives like 3-nitroindoles in dearomatization and cycloaddition reactions has recently gained attention. researchgate.net This opens the door to investigating analogous transformations with the this compound scaffold, potentially by activating the aromatic ring or the carbonyl group.
Another promising direction is the development of novel annulation strategies. For example, a transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes has been developed to synthesize indolo[3,2-b]quinolines. beilstein-journals.orgnih.gov This reaction proceeds through the formation of a σH-adduct, followed by cyclization. beilstein-journals.org Adapting this methodology to carbanions generated from derivatives of this compound could provide access to new, complex heterocyclic systems. The steric hindrance from the C3-diethyl groups would likely influence the reaction pathway and stereoselectivity, presenting an interesting area for mechanistic investigation.
| Transformation Type | Reagents/Intermediates | Product Class | Reference Concept |
| Dearomative Cycloaddition | Electron-rich species reacting with activated indoles | Functionalized indolines | Reactivity of 3-nitroindoles. researchgate.net |
| [3+3] Annulation | Indol-2-ylmethyl carbanions, Nitroarenes | Indolo[3,2-b]quinolines | Transition-metal-free synthesis. beilstein-journals.orgnih.gov |
Integration of this compound into Multi-component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single operation. Integrating this compound or its precursors into these efficient processes is a key area for future research, aiming to rapidly generate libraries of diverse derivatives.
The Biginelli reaction, a classic three-component condensation, has been successfully adapted for the synthesis of various dihydropyrimidinones and related heterocycles under solvent-free conditions or with novel catalysts. nih.gov Similarly, one-pot, multicomponent reactions have been used to synthesize complex indole derivatives, such as 5-substituted-3-[{5-(...)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-ones. nih.gov Another example involves a three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole to produce tetrazolo[1,5-a]pyrimidines. mdpi.com These precedents strongly suggest the feasibility of designing MCRs that incorporate a this compound building block, reacting at the N-H or activated C-H positions of the aromatic ring, to quickly access novel and potentially bioactive compounds.
Cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, also offer an elegant pathway to complex structures. researchgate.net Designing cascades that initiate from or incorporate the this compound scaffold could lead to the discovery of unique polycyclic systems that would be challenging to access through traditional stepwise synthesis.
Advanced Methodologies for Selective Derivatization and Functionalization
To fully exploit the potential of the this compound core, advanced methodologies for its selective derivatization and functionalization are required. Future research will focus on late-stage functionalization techniques that allow for precise modification of the molecule, enabling fine-tuning of its properties.
Cross-coupling reactions are a cornerstone of modern synthetic chemistry. Methodologies such as Suzuki, Sonogashira, Heck, and Stille reactions have been applied to functionalized indole-2-carbonitriles to introduce a wide range of substituents. mdpi.com Applying these powerful C-C and C-N bond-forming reactions to halogenated derivatives of this compound would provide systematic access to a diverse array of analogues. For instance, selective bromination of the aromatic ring followed by Suzuki coupling could introduce various aryl or heteroaryl groups.
Another key area is the selective functionalization of the N-H bond. Successful N-alkylation of ethyl indol-2-carboxylate has been demonstrated using potassium hydroxide (B78521) in acetone. mdpi.com Developing a broader range of selective N-arylation and N-acylation reactions for the this compound nucleus will be crucial for creating derivatives with tailored electronic and steric properties. Furthermore, the development of C-H activation strategies targeting the aromatic ring of the oxindole would represent a significant advance, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials, thereby improving atom and step economy.
| Functionalization Method | Target Position | Reagents/Catalysts | Potential Products |
| N-Alkylation | N1-position | Alkyl halides, KOH | N-substituted derivatives. mdpi.com |
| Suzuki Cross-Coupling | Aromatic Ring (C4-C7) | Boronic acids, Palladium catalyst | Aryl/heteroaryl substituted derivatives. mdpi.com |
| C-H Activation | Aromatic Ring (C4-C7) | Transition metal catalysts | Directly functionalized analogues |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,3-diethyl-2,3-dihydro-1H-indol-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation or cyclization reactions. For instance, p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions efficiently promotes the formation of indolone derivatives by facilitating dehydration and ring closure . Solvent choice (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) critically impact reaction kinetics and purity. Ethanol minimizes side reactions like oxidation, while higher temperatures accelerate cyclization but may degrade sensitive functional groups. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the indolone scaffold. Key signals include:
- ¹H NMR : A singlet near δ 1.2 ppm for the ethyl group’s methyl protons and a downfield proton (δ ~10-11 ppm) for the NH group in non-substituted derivatives .
- ¹³C NMR : A carbonyl signal at δ ~175-180 ppm for the lactam moiety.
Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) at ~1680-1720 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .
Q. What are the common chemical reactions and reactivity patterns exhibited by this compound due to its indolone core structure?
- Methodological Answer : The lactam ring undergoes nucleophilic attack at the carbonyl carbon, enabling functionalization (e.g., alkylation, acylation). The ethyl groups at C3 influence steric hindrance, directing regioselectivity in reactions like Michael additions or 1,3-dipolar cycloadditions. For example, the indolone scaffold participates in [3+2] cycloadditions with azomethine ylides to form spiro-pyrrolidine derivatives, a reaction optimized in ethanol at 80°C .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis protocols for this compound derivatives while minimizing side reactions?
- Methodological Answer : Multi-step syntheses require careful control of intermediates. For example, thiazolidinone-fused derivatives are synthesized via sequential:
Mannich reaction to introduce substituents.
Cyclocondensation with thiourea in ethanol under reflux to form the thiazolidinone ring .
- Key Optimization Steps :
- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Employ catalysts like p-TSA (1-5 mol%) to enhance reaction rates.
- Monitor reaction progress via TLC to terminate steps at optimal conversion (~90%).
Q. What computational modeling approaches are suitable for predicting the bioactive conformations of this compound in enzyme binding studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding modes.
- Protocol :
Prepare the ligand (indolone derivative) using Gaussian for geometry optimization (B3LYP/6-31G* basis set).
Dock into target protein active sites (e.g., COX-2 or kinase domains) with flexible side chains.
Validate using free-energy perturbation (FEP) or MM-PBSA calculations to estimate binding affinities .
Q. What experimental strategies are recommended for resolving contradictory crystallographic data observed in this compound polymorphs?
- Methodological Answer : Contradictions in unit cell parameters or space groups often arise from solvent inclusion or twinning. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
- SHELXL Refinement : Apply TWIN/BASF commands to model twinning and ADPs (anisotropic displacement parameters) for disordered regions .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O) across polymorphs to identify packing differences.
Q. How should structure-activity relationship (SAR) studies be designed to systematically evaluate the pharmacological potential of this compound analogs?
- Methodological Answer :
- Variation Strategy : Modify substituents at C3 (e.g., ethyl to aryl groups) and the lactam nitrogen (e.g., alkylation).
- Assays :
In vitro : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 IC₅₀).
In silico : Calculate ADMET properties (logP, PSA) using QikProp.
- Data Analysis : Use multivariate regression (e.g., partial least squares) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
